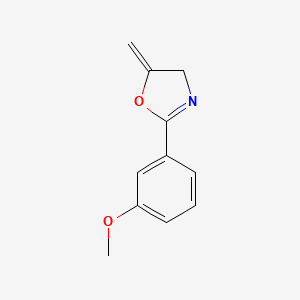
2-(3-Methoxyphenyl)-5-methylidene-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-5-methylidene-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-5-methylidene-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with an appropriate amine and a source of carbonyl functionality, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-5-methylidene-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction could produce 4,5-dihydro-oxazole derivatives.
Scientific Research Applications
2-(3-Methoxyphenyl)-5-methylidene-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-5-methylidene-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with biological macromolecules, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-dihydro-1,3-oxazole: Lacks the methoxy group, leading to different chemical and biological properties.
2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole: Similar structure but with the methoxy group in a different position, affecting its reactivity and applications.
2-(3-Methoxyphenyl)-4,5-dihydro-1,3-thiazole: Contains a sulfur atom instead of oxygen, leading to different chemical behavior.
Uniqueness
The presence of the methoxy group at the 3-position of the phenyl ring in 2-(3-Methoxyphenyl)-5-methylidene-4,5-dihydro-1,3-oxazole imparts unique electronic and steric properties. This can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
918823-57-1 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-5-methylidene-4H-1,3-oxazole |
InChI |
InChI=1S/C11H11NO2/c1-8-7-12-11(14-8)9-4-3-5-10(6-9)13-2/h3-6H,1,7H2,2H3 |
InChI Key |
GLSONRFWHDJTDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NCC(=C)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















